molecular formula C13H15ClN2O2 B13995937 2-Amino-4-(4-chlorophenyl)-5,5-dimethyl-4,5-dihydrofuran-3-carboxamide CAS No. 22109-10-0

2-Amino-4-(4-chlorophenyl)-5,5-dimethyl-4,5-dihydrofuran-3-carboxamide

Cat. No.: B13995937
CAS No.: 22109-10-0
M. Wt: 266.72 g/mol
InChI Key: OTRBUWNMLMDKJG-UHFFFAOYSA-N
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Description

2-Amino-4-(4-chlorophenyl)-5,5-dimethyl-4,5-dihydrofuran-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a dihydrofuran ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-chlorophenyl)-5,5-dimethyl-4,5-dihydrofuran-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate compound. This intermediate is then subjected to cyclization and amination reactions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-chlorophenyl)-5,5-dimethyl-4,5-dihydrofuran-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Piperidine, ammonium acetate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

2-Amino-4-(4-chlorophenyl)-5,5-dimethyl-4,5-dihydrofuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-chlorophenyl)-5,5-dimethyl-4,5-dihydrofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Amino-4-(4-chlorophenyl)-5,5-dimethyl-4,5-dihydrofuran-3-carboxamide lies in its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the chlorophenyl group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry and pharmaceutical research .

Properties

CAS No.

22109-10-0

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72 g/mol

IUPAC Name

5-amino-3-(4-chlorophenyl)-2,2-dimethyl-3H-furan-4-carboxamide

InChI

InChI=1S/C13H15ClN2O2/c1-13(2)10(7-3-5-8(14)6-4-7)9(11(15)17)12(16)18-13/h3-6,10H,16H2,1-2H3,(H2,15,17)

InChI Key

OTRBUWNMLMDKJG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(=C(O1)N)C(=O)N)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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